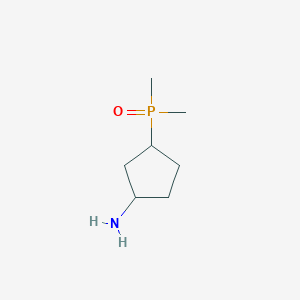

3-Dimethylphosphorylcyclopentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-dimethylphosphorylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOP/c1-10(2,9)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOXZKIEDCPABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287316-25-8 | |

| Record name | 3-(dimethylphosphoryl)cyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Field of Organophosphorus Compounds

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, represent a vast and versatile class of molecules. wikipedia.orgunacademy.com Their chemistry is rich and varied, owing to phosphorus's ability to exist in multiple oxidation states and coordination environments. wikipedia.orgbdu.ac.in This class of compounds has found widespread application, ranging from medicinal and agricultural chemistry to materials science. frontiersin.orgnih.gov

In the realm of organic synthesis, organophosphorus compounds are indispensable reagents and catalysts. catalysis.blog Phosphines, for example, are crucial ligands in transition metal catalysis and are reagents in cornerstone reactions like the Wittig and Mitsunobu reactions. wikipedia.orgslideshare.net Phosphonates and phosphinates, which are structurally related to the phosphoryl group in 3-Dimethylphosphorylcyclopentan-1-amine, are utilized in variations of the Wittig reaction and have numerous commercial applications, including as herbicides and pharmaceuticals. wikipedia.orgbdu.ac.in The phosphoryl group (P=O) imparts distinct properties to a molecule, including high polarity and the ability to act as a hydrogen bond acceptor. wikipedia.org

The table below summarizes key classes of organophosphorus compounds and their primary applications in synthesis.

| Class of Compound | General Formula | Key Applications in Synthesis |

| Phosphines | R₃P | Ligands in transition metal catalysis, Wittig reaction, Staudinger reaction, Mitsunobu reaction. wikipedia.orgbdu.ac.in |

| Phosphine (B1218219) Oxides | R₃P=O | Precursors to phosphine ligands, Lewis bases, catalysts for various reactions. wikipedia.orgbdu.ac.in |

| Phosphonates | RP(=O)(OR')₂ | Horner-Wadsworth-Emmons reaction, Michaelis-Arbuzov reaction. wikipedia.orgbdu.ac.in |

| Phosphinates | R₂P(=O)(OR') | Synthesis of biologically active compounds. wikipedia.orgbdu.ac.in |

| Phosphonium Salts | [PR₄]⁺X⁻ | Phase-transfer catalysts, intermediates in the Wittig reaction. wikipedia.org |

Significance of Chiral Aminocyclopentane Scaffolds in Chemical Synthesis

The aminocyclopentane unit is a prevalent structural motif in a multitude of biologically active natural products and pharmaceutical agents. When this scaffold is chiral, it provides a rigid three-dimensional framework that can be exploited to control the stereochemical outcome of chemical reactions. The synthesis of enantiopure aminocyclopentane derivatives is a significant area of research, as these molecules serve as valuable building blocks for complex molecular targets. chemistryviews.orgrawdatalibrary.net

Chiral scaffolds derived from cyclic amino acids and related structures are instrumental in asymmetric synthesis. core.ac.ukresearchgate.net They can be incorporated into ligands for asymmetric catalysis, where the fixed conformation of the cyclopentane (B165970) ring and the defined stereochemistry of the substituents create a chiral environment around a metal center. mdpi.comnih.gov This chiral pocket dictates the facial selectivity of substrate binding and subsequent bond formation, leading to the preferential formation of one enantiomer of the product. alfachemic.com The amine functionality within the aminocyclopentane scaffold provides a convenient handle for further functionalization or for direct participation in catalytic cycles, for instance, by acting as a Brønsted base or a coordinating group. alfachemic.com

Role of Phosphine Oxides As Precursors and Ligands in Transition Metal Catalysis

Phosphine (B1218219) oxides, with the general formula R₃P=O, have long been considered stable and somewhat inert byproducts of reactions like the Wittig olefination. bdu.ac.in However, this perception has evolved significantly, and they are now recognized as versatile players in transition metal catalysis. researchgate.netscispace.com Their air and moisture stability makes them excellent precursors for more sensitive trivalent phosphorus ligands. researchgate.net For example, secondary phosphine oxides (SPOs) exist in tautomeric equilibrium with phosphinous acids, the latter of which can coordinate to metal centers and act as effective ligands in catalysis. rsc.orgresearchgate.net

Beyond their role as precursors, phosphine oxides can themselves act as ligands, coordinating to metal centers through the phosphoryl oxygen. wikipedia.org This interaction is typically weaker than that of a corresponding phosphine, which can be advantageous in creating hemilabile ligand systems where the phosphine oxide can reversibly dissociate to open up a coordination site on the metal. wikipedia.org Moreover, phosphine oxides have been shown to stabilize metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and longevity. nih.gov

The following table outlines the diverse roles of phosphine oxides in catalysis.

| Role of Phosphine Oxide | Description | Example Application |

| Ligand Precursor | Air-stable phosphine oxides can be reduced in situ or exist in equilibrium with the active phosphinous acid tautomer. researchgate.netrsc.org | Palladium-catalyzed cross-coupling reactions. researchgate.net |

| Direct Ligand | The phosphoryl oxygen can coordinate to a metal center, influencing its electronic properties and stability. wikipedia.org | Formation of well-defined transition metal complexes. wikipedia.org |

| Nanoparticle Stabilizer | Phosphine oxides can adsorb onto the surface of metal nanoparticles, preventing agglomeration. nih.gov | Gold nanoparticle-catalyzed reactions. nih.gov |

| Organocatalyst | Can be used as catalysts in their own right for certain transformations. mdpi.com | Heterogeneous Wittig and Mitsunobu reactions. mdpi.com |

Research Gaps and Opportunities for Bifunctional Amine Phosphoryl Systems

Retrosynthetic Analysis and Strategic Disconnections for Cyclopentane (B165970) Derivatives

A retrosynthetic analysis of this compound reveals several possible strategic disconnections. The primary bonds to consider for disconnection are the C-N bond of the amine and the C-P bond of the phosphoryl group.

C-N Bond Disconnection: This disconnection leads to a 3-dimethylphosphorylcyclopentanone intermediate and an amine source, such as ammonia (B1221849) or a protected amine equivalent. The forward reaction would involve a reductive amination of the ketone. This is a common and effective method for the formation of amines.

C-P Bond Disconnection: This approach disconnects the dimethylphosphoryl group, suggesting a precursor such as a 3-aminocyclopentyl derivative (e.g., an organometallic or enolate species) and a suitable electrophilic phosphorus reagent. Alternatively, a nucleophilic phosphorus species could be added to a cyclopentyl electrophile.

Cyclopentane Ring Disconnection: A more complex approach involves the disconnection of the cyclopentane ring itself. This could be envisioned through a [3+2] cycloaddition reaction, where a three-carbon component and a two-carbon component are brought together to form the five-membered ring with the required functionalities already in place or in a latent form.

Considering these possibilities, a practical forward synthesis would likely involve the initial construction of a functionalized cyclopentane precursor, followed by the introduction of the amine and phosphoryl groups in a stereocontrolled manner.

Stereoselective Synthesis of the Cyclopentane Amine Core

The stereoselective synthesis of the cyclopentane amine core is crucial for obtaining the desired stereoisomer of the final product. This can be addressed through enantioselective and diastereoselective strategies.

Enantioselective Formation of the Cyclopentyl Amine Stereocenter

Several methods can be employed to establish the chirality of the amine-bearing carbon center:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitably substituted cyclopentenamine or an enamine derived from a cyclopentanone (B42830) can provide access to the chiral amine. dicp.ac.cnyoutube.com This method often utilizes chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, to achieve high enantioselectivity.

Enzymatic Amination: Biocatalytic methods, particularly the use of transaminases, offer a green and highly enantioselective route to chiral amines. rsc.org The enzymatic amination of a 3-substituted cyclopentanone could directly yield the desired chiral aminocyclopentane derivative. researchgate.net

Resolution: A classical approach involves the synthesis of a racemic mixture of the amine followed by resolution using a chiral resolving agent to separate the enantiomers.

| Method | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of a prochiral enamine or cyclopentenamine using a chiral catalyst and H₂. | High enantioselectivity, broad substrate scope. dicp.ac.cnyoutube.com |

| Enzymatic Amination | Use of transaminase enzymes to convert a ketone to a chiral amine. | High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.orgresearchgate.net |

| Resolution | Separation of a racemic mixture of amines using a chiral acid or base. | Classical method, applicable to a wide range of amines. |

Diastereoselective Approaches for Relative Stereochemistry

Once the chirality at the amine center is established, or concurrently, the relative stereochemistry between the amine at C-1 and the phosphoryl group at C-3 must be controlled. This can be achieved through several diastereoselective reactions:

Conjugate Addition: A Michael-type conjugate addition of a nucleophile to a cyclopentenone derivative can establish a 1,3-disubstituted pattern. beilstein-journals.org The stereochemical outcome of the addition can often be controlled by the choice of reagents and reaction conditions.

1,3-Dipolar Cycloaddition: The reaction of a nitrile oxide or an azide (B81097) with a cyclopentene (B43876) derivative can lead to the formation of a heterocyclic intermediate which, upon further transformation, can yield the desired 1,3-disubstituted cyclopentane. nih.gov

Stereoselective Reduction: The diastereoselective reduction of a ketone in a cyclopentane ring already bearing a chiral substituent can be used to set the stereochemistry of a new stereocenter. nih.gov For instance, the reduction of a 3-aminocyclopentanone (B3224326) could be directed by the existing amino group to favor the formation of one diastereomer of the corresponding alcohol, which could then be further functionalized.

| Approach | Description | Stereocontrol Element |

| Conjugate Addition | Addition of a nucleophile to the β-carbon of a cyclopentenone. | Substrate control, reagent control. beilstein-journals.org |

| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole with a cyclopentene derivative. | Concerted mechanism often leads to high diastereoselectivity. nih.gov |

| Stereoselective Reduction | Reduction of a ketone on a chiral cyclopentane ring. | Steric or chelation control from the existing chiral center. nih.gov |

Introduction of the Dimethylphosphoryl Moiety

The final key step is the formation of the P-C bond to introduce the dimethylphosphoryl group onto the cyclopentane ring.

Phosphinylation Reactions for P-C Bond Formation

Several methods are available for the formation of a P-C bond:

Nucleophilic Addition of Phosphine Oxides: The conjugate addition of a nucleophilic phosphorus species, such as the anion of dimethylphosphine (B1204785) oxide, to an α,β-unsaturated cyclopentenone is a direct method for introducing the phosphoryl group.

Hydrophosphinylation: The addition of a P-H bond across a double bond, known as hydrophosphinylation, can be catalyzed by transition metals or initiated by radicals. The hydrophosphinylation of a substituted cyclopentene would be a viable route.

Reaction with Organometallic Reagents: The reaction of an organometallic derivative of cyclopentane (e.g., a Grignard or organolithium reagent) with an electrophilic phosphorus compound like dimethylchlorophosphine, followed by oxidation, can form the desired phosphine oxide.

Adaptations of Phospha-Mannich/Kabachnik-Fields Reactions for Stereocontrol

The Phospha-Mannich or Kabachnik-Fields reaction is a powerful one-pot, three-component reaction that forms α-aminophosphonates from an amine, a carbonyl compound, and a phosphite (B83602) or phosphine oxide. nih.gov This reaction can be adapted for the synthesis of this compound.

A plausible strategy would involve the reaction of a 3-oxocyclopentyl derivative with an amine and dimethylphosphine oxide. The stereochemical outcome of this reaction can be influenced by several factors:

Chiral Auxiliaries: The use of a chiral amine can direct the stereochemistry of the newly formed C-N and C-P bonds.

Catalyst Control: The development of chiral catalysts for the Kabachnik-Fields reaction has enabled enantioselective variants. A chiral Lewis acid or Brønsted acid catalyst could potentially control the stereochemistry of the addition to an imine intermediate formed in situ. core.ac.ukresearchgate.netmdpi.com

Substrate Control: If the cyclopentanone substrate is already chiral, it can exert diastereoselective control over the addition of the amine and phosphine oxide. The existing stereocenter can direct the approach of the incoming reagents, leading to the preferential formation of one diastereomer. researchgate.net

| Reaction | Description | Potential for Stereocontrol |

| Phospha-Mannich | Three-component reaction of an amine, a carbonyl, and a phosphine oxide. | Use of chiral amines, chiral catalysts, or chiral substrates. nih.gov |

| Kabachnik-Fields | Similar to the Phospha-Mannich, typically using a phosphite. | Can be adapted for phosphine oxides; stereocontrol strategies are analogous. researchgate.net |

Optimization of Reaction Conditions for Yield and Stereoselectivity

Achieving optimal yield and stereoselectivity in the synthesis of this compound and related P-stereogenic compounds requires careful optimization of various reaction parameters. The interplay between solvent, temperature, reagents, and concentration is critical for controlling the reaction pathway and minimizing side reactions or racemization.

Key parameters for optimization include:

Solvent: The polarity of the solvent can significantly influence reaction rates and the stability of intermediates. For instance, in reductive amination reactions, moderately polar solvents like 1,4-dioxane (B91453) have been shown to provide better yields compared to highly polar (water, alcohols) or non-polar (toluene) solvents, by balancing reactant solubility and suppressing side-product formation. mdpi.com

Temperature: Temperature control is crucial for stereoselectivity. Asymmetric reactions are often conducted at low temperatures (e.g., -78 °C) to enhance the energy difference between diastereomeric transition states, which translates to higher enantiomeric excess (ee). mdpi.com Conversely, higher temperatures may be needed to overcome activation energy barriers but can lead to reduced selectivity or decomposition. beilstein-journals.org

Reagents and Catalysts: The choice of reagents, such as the specific organometallic nucleophile (e.g., Grignard vs. organolithium), can affect the stereochemical outcome of nucleophilic substitutions. researchgate.net In catalytic reactions, the structure of the chiral catalyst or ligand is paramount. Minor modifications to the catalyst can lead to significant changes in both yield and enantioselectivity. beilstein-journals.org

Concentration: Reaction concentration can impact the outcome, particularly in bimolecular reactions. More dilute conditions have been shown in some cases to improve both yield and enantioselectivity by disfavoring side reactions. beilstein-journals.org

Reaction Time: The duration of the reaction must be optimized to ensure the reaction proceeds to completion without allowing for product degradation or potential racemization of the stereogenic center. mdpi.com

The following interactive table illustrates a hypothetical optimization study for a key synthetic step, highlighting the impact of varying conditions on reaction outcomes.

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Stereoselectivity (ee %) |

|---|---|---|---|---|---|

| 1 | Toluene | 25 | 10 | 65 | 70 |

| 2 | THF | 25 | 10 | 72 | 75 |

| 3 | Dichloromethane | 0 | 10 | 80 | 88 |

| 4 | Dichloromethane | -20 | 10 | 78 | 92 |

| 5 | Dichloromethane | -20 | 15 | 85 | 94 |

| 6 | Dichloromethane | -40 | 15 | 82 | 98 |

Purification and Isolation Techniques for Stereoisomers

The synthesis of stereochemically complex molecules like this compound often results in mixtures of stereoisomers (enantiomers and diastereomers). The effective separation and isolation of the desired isomer are critical for subsequent use. A variety of techniques, ranging from classical methods to modern chromatographic approaches, are employed for this purpose.

Classical Resolution: This method is particularly useful for separating enantiomers from a racemic mixture. It involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts or complexes. acs.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. google.com For example, TADDOL derivatives have proven effective as resolving agents for P-stereogenic secondary phosphine oxides, allowing for the isolation of enantiopure compounds through the crystallization of the corresponding diastereomeric complexes. nih.govacs.org After separation, the resolving agent is removed to liberate the pure enantiomer. acs.org

Chromatographic Methods: Chromatography is one of the most powerful and widely used techniques for the separation of stereoisomers.

Silica Gel Column Chromatography: This standard laboratory technique is highly effective for separating diastereomers, which possess different polarities and therefore interact differently with the stationary phase. google.comgoogle.com It is a routine step in multi-step syntheses to purify intermediates.

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers, chiral HPLC is the method of choice, especially on an analytical and small preparative scale. nsf.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times. acs.org

High-Performance Countercurrent Chromatography (HPCCC): This is a liquid-liquid chromatography technique that avoids solid supports, which can sometimes cause degradation of sensitive compounds. It has been successfully applied for the purification of reaction mixtures containing phosphine oxides, demonstrating its potential for isolating target compounds from byproducts. nih.gov

Crystallization and Trituration: Beyond its use in classical resolution, direct crystallization can sometimes separate diastereomers if their solubilities in a particular solvent system are sufficiently different. google.com Trituration, which involves washing the crude solid mixture with a solvent in which the desired isomer is poorly soluble while impurities are soluble, is a simple and effective purification method. google.com

The following interactive table summarizes the primary techniques used for the purification and isolation of stereoisomers.

| Technique | Type of Isomers Separated | Principle of Separation | Scale | Reference |

|---|---|---|---|---|

| Classical Resolution (via Crystallization) | Enantiomers | Formation and separation of diastereomeric salts/complexes with different solubilities. | Small to Large | acs.org |

| Silica Gel Column Chromatography | Diastereomers | Differential adsorption onto a solid stationary phase based on polarity. | Small to Large | google.comgoogle.com |

| Chiral HPLC | Enantiomers | Differential interaction with a chiral stationary phase. | Analytical to Preparative | nsf.govacs.org |

| Countercurrent Chromatography (CCC) | Diastereomers, Byproducts | Differential partitioning between two immiscible liquid phases. | Preparative to Process | nih.gov |

| Fractional Crystallization | Diastereomers | Difference in solubility in a specific solvent. | Small to Large | google.com |

Analysis of Potential Stereocenters at Cyclopentane and Phosphorus

The structure of this compound presents several potential sources of chirality. A stereocenter is an atom that is bonded to four different groups, resulting in non-superimposable mirror images.

Within the cyclopentane ring, the carbon atom at position 1, bonded to the amine group, and the carbon atom at position 3, bonded to the dimethylphosphoryl group, are both potential stereocenters. For C-1 to be a stereocenter, the substituents attached to it must be different. These are the amine group (-NH2), a hydrogen atom, and the two paths around the ring to C-3. Similarly, for C-3 to be a stereocenter, its substituents—the dimethylphosphoryl group, a hydrogen atom, and the two pathways around the ring to C-1—must be unique.

Furthermore, the phosphorus atom in the dimethylphosphoryl group is also a potential stereocenter. Trivalent phosphorus compounds, known as phosphines, have a tetrahedral electron-group geometry analogous to amines. libretexts.org The rate of pyramidal inversion in phosphines is significantly slower than in amines, allowing for the isolation of chiral phosphines. libretexts.orgpressbooks.pub In the case of this compound, the phosphorus atom is pentavalent and part of a phosphine oxide. The phosphorus center in such compounds is tetrahedral and can be a stereocenter if the four groups attached to it are different. libretexts.org In this molecule, the phosphorus atom is bonded to two methyl groups, an oxygen atom (via a double bond, which can be considered as two separate bonds for stereochemical purposes), and the cyclopentyl ring at position 3. Due to the two identical methyl groups, the phosphorus atom in this compound is achiral. However, if the two alkyl groups on the phosphorus were different, it would constitute an additional stereocenter.

Therefore, for this compound, the potential stereocenters are located at C-1 and C-3 of the cyclopentane ring.

Table 1: Analysis of Potential Stereocenters in this compound

| Atom | Position | Substituents | Chiral/Achiral | Rationale |

| C-1 | Cyclopentane Ring | -NH2, -H, path to C-2, path to C-5 | Chiral | Four different substituents are attached. |

| C-3 | Cyclopentane Ring | -P(O)(CH3)2, -H, path to C-2, path to C-4 | Chiral | Four different substituents are attached. |

| P | Dimethylphosphoryl Group | =O, -CH3, -CH3, Cyclopentyl group | Achiral | Two of the substituents (the methyl groups) are identical. |

Diastereomeric and Enantiomeric Relationships within the Compound

With two stereocenters at C-1 and C-3, this compound can exist as a maximum of 2^n = 2^2 = 4 stereoisomers. These stereoisomers can be classified based on their relationship to one another as either enantiomers or diastereomers.

Enantiomers are non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment but rotate plane-polarized light in opposite directions. For this compound, the possible enantiomeric pairs are (1R, 3R) and (1S, 3S), as well as (1R, 3S) and (1S, 3R).

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties. In this case, the cis and trans isomers resulting from the relative orientation of the amine and dimethylphosphoryl groups on the cyclopentane ring are diastereomers. For example, the (1R, 3S) stereoisomer is a diastereomer of the (1R, 3R) and (1S, 3S) stereoisomers.

The relationships can be summarized as follows:

(1R, 3R) and (1S, 3S) are an enantiomeric pair.

(1R, 3S) and (1S, 3R) are an enantiomeric pair.

(1R, 3R) is a diastereomer of (1R, 3S) and (1S, 3R) .

(1S, 3S) is a diastereomer of (1R, 3S) and (1S, 3R) .

The cis/trans nomenclature can also be used to describe the diastereomeric relationship. When the amine and dimethylphosphoryl groups are on the same side of the ring, it is the cis isomer. When they are on opposite sides, it is the trans isomer. Each of these (cis and trans) would exist as a pair of enantiomers.

Chiral Resolution Techniques for Enantiomeric Enrichment

The separation of enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure compounds. For a molecule like this compound, which contains both an amine and a phosphine oxide group, several resolution techniques can be employed.

Classical resolution methods often involve the formation of diastereomeric salts. nih.gov Since the target molecule contains a basic amine group, it can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. Following separation, the pure enantiomers of the amine can be recovered by treatment with a base.

Another approach involves the phosphine oxide group. P-stereogenic secondary phosphine oxides have been successfully resolved through the formation of crystalline diastereomeric complexes. nih.govacs.org While the phosphorus in this compound is not chiral, the principles of diastereomeric complex formation could potentially be applied if a suitable chiral resolving agent that interacts with the phosphine oxide moiety is used.

Modern chromatographic techniques are also highly effective for enantiomeric separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. nsf.gov The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. Chiral HPLC has been successfully used for the enantioseparation of P-stereogenic secondary phosphine oxides. acs.org

Kinetic resolution is another strategy where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. nsf.gov

Measurement and Validation of Enantiomeric Excess and Optical Purity

Once a chiral resolution has been performed, it is essential to determine the enantiomeric excess (ee) or optical purity of the product. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining enantiomeric excess. acs.orgnih.gov By using a suitable chiral stationary phase, the enantiomers can be separated and their relative peak areas in the chromatogram can be used to calculate the ee.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. nih.gov The use of chiral derivatizing agents (CDAs) can convert a pair of enantiomers into a pair of diastereomers, which will exhibit distinct signals in the NMR spectrum. nih.gov The integration of these signals allows for the determination of the enantiomeric ratio. For amines, chiral phosphazane reagents have been shown to be effective CDAs for the measurement of ee using ³¹P NMR spectroscopy. nih.gov Chiral solvating agents (CSAs) can also be used to induce chemical shift differences between enantiomers in the NMR spectrum without the need for covalent bond formation. acs.org

Polarimetry, which measures the rotation of plane-polarized light by a chiral compound, can be used to determine the optical purity. However, this method requires knowledge of the specific rotation of the pure enantiomer and is less accurate than chromatographic or spectroscopic methods for determining ee.

Configurational Stability Studies and Stereochemical Inversion Pathways

The configurational stability of the stereocenters is a critical factor, as racemization can lead to a loss of enantiomeric purity.

For the carbon stereocenters on the cyclopentane ring, the C-C bonds are generally stable, and inversion would require significant energy to break and reform bonds. Therefore, these stereocenters are configurationally stable under normal conditions.

The stereochemistry at a phosphorus center in a phosphine is known to be configurationally stable, with a much higher barrier to pyramidal inversion compared to amines. stereoelectronics.org For phosphine oxides, this stability is even greater. nih.gov While the phosphorus atom in this compound is achiral, understanding the stability of related P-chiral phosphine oxides is relevant. Studies on P-stereogenic secondary phosphine oxides have shown high configurational stability under various reaction conditions. nih.gov However, it has been noted that lithiated phosphine oxides may not be configurationally stable. rsc.org Some reactions, such as those occurring at elevated temperatures, could potentially lead to partial racemization at a P-stereogenic center. acs.org

Determination of Absolute Configuration via Single-Crystal X-ray Diffraction

There are no published reports of the synthesis of single crystals of this compound suitable for X-ray diffraction analysis. Consequently, crystallographic data such as unit cell dimensions, space group, and the refined atomic coordinates, which are essential for determining the absolute configuration, are not available.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Detailed NMR studies focusing on the stereochemistry of this compound have not been found in the scientific literature.

Chiral Shift Reagents in NMR Spectroscopy

There are no documented studies on the use of chiral shift reagents (e.g., lanthanide complexes) with this compound to resolve enantiomers or diastereomers and assign their absolute or relative stereochemistry.

2D NMR Techniques for Connectivity and Stereochemical Correlations

While standard 1D NMR data might exist in chemical databases, comprehensive 2D NMR analyses (such as COSY, HSQC, HMBC, and NOESY/ROESY) specifically aimed at elucidating the complex stereochemical relationships within the this compound molecule are not available in published research.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

No experimental or theoretical VCD or ECD spectra for this compound have been reported. Such studies are crucial for determining the absolute configuration of chiral molecules in solution but require specific and dedicated research which has not been performed or published for this compound.

Conformational Analysis of the Cyclopentane Ring and Rotational Isomerism of Side Chains

A conformational analysis, which would involve computational modeling (e.g., using Density Functional Theory) and experimental verification (e.g., through variable temperature NMR), has not been published for this compound. Therefore, there is no data on the preferred conformations of the cyclopentane ring (e.g., envelope vs. twist) or the rotational barriers and preferred orientations of the dimethylphosphoryl and amine side chains.

Coordination Chemistry and Ligand Properties of 3 Dimethylphosphorylcyclopentan 1 Amine

Design Principles for Chiral Bidentate Ligands

Chiral bidentate ligands are crucial in asymmetric catalysis, where they create a chiral environment around a metal center to influence the stereochemical outcome of a reaction. The design of such ligands, particularly P,N-type ligands like 3-Dimethylphosphorylcyclopentan-1-amine, often follows several key principles. nih.gov These include the incorporation of a rigid backbone to reduce conformational flexibility and enhance enantioselectivity, and the combination of a "soft" phosphorus donor with a "hard" nitrogen donor. nih.gov This electronic asymmetry can be advantageous in many catalytic processes. nih.gov

The cyclopentane (B165970) ring in the target molecule would serve as a chiral scaffold. The relative stereochemistry of the amine and dimethylphosphoryl groups (cis or trans) would be critical in defining the ligand's geometry and how it coordinates to a metal. However, no literature specifically discusses the design strategy or stereochemical considerations for this particular ligand.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with aminophosphine (B1255530) ligands typically involves reacting the ligand with a suitable metal precursor, such as a metal halide or a complex with labile ligands. mdpi.comle.ac.uk The reaction conditions are chosen to facilitate the coordination of the phosphorus and nitrogen atoms to the metal center.

Spectroscopic and Structural Characterization of Metal-Ligand Coordination Modes (P,N-Chelation vs. Monodentate Binding)Aminophosphine ligands can coordinate to metal centers in several ways. P,N-chelation, where both the phosphorus and nitrogen atoms bind to the same metal center to form a stable ring, is a common and often desired coordination mode for bidentate ligands. Alternatively, the ligand might bind in a monodentate fashion through only the more Lewis-basic phosphorus atom, or act as a bridging ligand between two metal centers.

Characterization would typically involve techniques like ³¹P NMR and ¹H NMR spectroscopy to probe the coordination environment. A significant downfield shift in the ³¹P NMR signal upon coordination is expected. mdpi.com X-ray crystallography would provide definitive structural evidence of the coordination mode. No spectroscopic or crystallographic data for complexes of this compound have been reported.

Electronic and Steric Parameters of the Ligand in Metal Coordination Spheres

The catalytic activity of a metal complex is heavily influenced by the electronic and steric properties of its ligands. nih.gov Electronic properties are often assessed by measuring the CO stretching frequency in metal carbonyl complexes, which provides insight into the ligand's net electron-donating ability. manchester.ac.uk Steric properties can be quantified using parameters like the Tolman cone angle or the percentage of buried volume, which measure the spatial bulk of the ligand around the metal center. nih.gov These parameters are crucial for understanding and predicting catalytic performance. For this compound, no experimental or computational data on these parameters are available.

Ligand Flexibility and Dynamic Behavior in Complexation

The rigidity or flexibility of a ligand's backbone can significantly impact the stability and selectivity of the resulting catalyst. nih.govrug.nl Ligands with rigid backbones often lead to higher enantioselectivities in asymmetric catalysis. The cyclopentane ring of this compound provides a semi-rigid scaffold. Dynamic processes, such as ring-flipping of the cyclopentane backbone or inversion at the nitrogen atom, could occur in solution. These dynamic behaviors can be studied using variable-temperature NMR spectroscopy. However, no such studies have been conducted for complexes involving this specific ligand.

Applications in Asymmetric Catalysis

Exploration as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

Chiral aminophosphine (B1255530) ligands, which contain both a phosphorus and a nitrogen atom, are a significant class of ligands in asymmetric catalysis. nih.govrsc.org The combination of a soft phosphine (B1218219) donor and a hard amine donor allows for effective coordination to transition metals, creating a chiral environment that can induce high enantioselectivity in a variety of chemical transformations. rsc.org The structural rigidity and stereoelectronic properties of these ligands can be fine-tuned by modifying the substituents on both the phosphorus and nitrogen atoms, as well as the backbone connecting them. nih.gov

Ligands with a structure comparable to 3-Dimethylphosphorylcyclopentan-1-amine, such as those with a phospholane (B1222863) moiety, have been successfully employed in asymmetric catalysis. lookchem.com The cyclopentyl backbone, similar to other cyclic structures, can provide conformational rigidity, which is often crucial for achieving high levels of stereocontrol. The nitrogen atom can act as a hemilabile ligand, coordinating to the metal center at certain stages of the catalytic cycle and dissociating at others to open up a coordination site for the substrate. This behavior can significantly influence the catalytic activity and selectivity. semanticscholar.org

The synthesis of various chiral aminophosphine ligands has been extensively explored, often starting from readily available chiral precursors like amino acids or chiral amines. rsc.org These ligands have been successfully applied in numerous metal-catalyzed reactions, demonstrating their versatility and effectiveness. nih.govrsc.org

Enantioselective Hydrogenation of Prochiral Substrates

Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds, and chiral aminophosphine ligands have proven to be highly effective in this transformation. researchgate.netacs.org Rhodium and Iridium complexes of chiral aminophosphine and related P,N-ligands have been successfully used for the hydrogenation of a wide range of prochiral substrates, including olefins, enamides, and ketones. acs.orgrsc.org

For instance, a novel chiral aminophosphine ligand, 6,6'-dimethoxy-2,2'-bis(diphenylphosphinoamino)biphenyl (DMBDPPABP), has been shown to be an effective catalyst in the rhodium-catalyzed asymmetric hydrogenation of amidoacrylic acid and its derivatives. researchgate.net Similarly, chiral phosphine-aminophosphine ligands derived from (S)-1-phenylethylamine have demonstrated excellent enantioselectivities (up to 97% ee) in the Rh-catalyzed hydrogenation of various β-substituted-α-enol ester phosphonates and α-enamido phosphonates. lookchem.com

The Ir-catalyzed asymmetric hydrogenation of 3-aryl-2H-1,4-benzoxazines has been achieved with high enantioselectivity (up to 95% ee) using a chiral phosphine-aminophosphine ligand derived from 1,2,3,4-tetrahydro-1-naphthylamine. dicp.ac.cn P-stereogenic aminophosphines have also been developed and applied in the asymmetric hydrogenation of various functionalized olefins with outstanding results. acs.org

The following table summarizes the performance of some chiral aminophosphine ligands in the asymmetric hydrogenation of various substrates.

| Ligand | Substrate | Catalyst System | Enantioselectivity (ee) | Reference |

| DMBDPPABP | α-acetamidocinnamic acid | [Rh(COD)₂]BF₄ | 95% | researchgate.net |

| Phosphine-aminophosphine from (S)-1-phenylethylamine | Dimethyl (Z)-1-benzoyloxy-2-phenylethenephosphonate | [Rh(COD)₂]BF₄ | 97% | lookchem.com |

| Phosphine-aminophosphine from 1,2,3,4-tetrahydro-1-naphthylamine | 3-phenyl-2H-1,4-benzoxazine | [Ir(COD)Cl]₂ | 92% | dicp.ac.cn |

| MaxPHOX | Methyl (Z)-α-acetamidocinnamate | [Ir(COD)Cl]₂ | >99% | acs.org |

Asymmetric C-C and C-X Bond Forming Reactions (e.g., Heck, Suzuki, Sonogashira Couplings)

Chiral aminophosphine and P,N-ligands have also been instrumental in the development of asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Heck Reaction: The asymmetric Heck reaction allows for the stereoselective formation of C-C bonds between an aryl or vinyl halide and an alkene. Chiral P,N-ligands based on ketopinic acid have been synthesized and their palladium complexes have shown to be efficient catalysts for the asymmetric Heck reaction between aryl or alkenyl triflates and cyclic alkenes, with products obtained in good to excellent enantioselectivity. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. While the development of asymmetric Suzuki couplings has been challenging, some success has been achieved with chiral phosphine ligands. For example, novel P-chiral monophosphorus ligands have been shown to be efficient in asymmetric Suzuki-Miyaura coupling reactions, leading to chiral biaryl products with high yields and excellent enantioselectivities (up to 96% ee). nih.gov Palladium complexes with aminophosphine ligands have also been investigated as catalyst precursors in Suzuki coupling reactions. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The first asymmetric Sonogashira coupling was realized using a chiral Pd catalyst prepared in situ from PdCl₂(CH₃CN)₂ and a chiral phosphine ligand, Taniaphos, achieving up to approximately 80% ee in the synthesis of planar chiral dialkynylparacyclophanes. rsc.org

The following table provides examples of the performance of chiral P,N-ligands in these asymmetric coupling reactions.

Mechanistic Investigations of Ligand-Substrate-Metal Interactions within Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient and selective catalysts. For transition metal complexes with chiral aminophosphine ligands, mechanistic studies often focus on the coordination behavior of the ligand, the nature of the active catalytic species, and the origin of enantioselectivity.

In many cross-coupling reactions, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. The aminophosphine ligand plays a critical role in each of these steps. The electronic properties of the ligand influence the rate of oxidative addition, while its steric bulk can affect the reductive elimination step. nih.gov

The nitrogen atom in aminophosphine ligands can exhibit hemilability, where it reversibly coordinates to the metal center. This can be important for creating a vacant coordination site necessary for substrate binding. DFT (Density Functional Theory) calculations have been employed to study the mechanism of cross-coupling reactions involving palladium-monophosphine intermediates, suggesting that multiple pathways, including those involving anionic palladium species, can be operative. acs.org

In asymmetric hydrogenation, the enantioselectivity is determined by the interactions between the chiral ligand, the metal center, and the prochiral substrate in the transition state. The rigid backbone and the specific arrangement of the coordinating atoms of the aminophosphine ligand create a chiral pocket that favors the binding of the substrate in one orientation over the other, leading to the preferential formation of one enantiomer of the product. nih.gov

Catalyst Performance Metrics: Enantioselectivity, Diastereoselectivity, Turnover Number (TON), and Turnover Frequency (TOF)

The efficiency and effectiveness of a catalyst are evaluated using several key performance metrics:

Enantioselectivity: Expressed as enantiomeric excess (ee), it measures the preference for the formation of one enantiomer over the other. High enantioselectivity is a primary goal in asymmetric catalysis. Chiral aminophosphine ligands have demonstrated the ability to induce high enantioselectivities in various reactions. lookchem.comresearchgate.netdicp.ac.cn

Diastereoselectivity: When a reaction can produce multiple diastereomers, this metric, often expressed as a diastereomeric ratio (dr), indicates the preference for the formation of one diastereomer.

Turnover Number (TON): This is the total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. A high TON indicates a more robust and long-lasting catalyst.

Turnover Frequency (TOF): This is the turnover number per unit of time, representing the speed of the catalyst. A high TOF is desirable for practical applications.

Chiral bisphosphorus ligands have demonstrated not only excellent enantioselectivities but also unprecedented turnover numbers in various asymmetric transformations. researchgate.net For example, in the asymmetric hydrogenation of β-secondary-amino ketones catalyzed by a Rh-BenzP* complex, excellent enantiomeric excesses and high yields were achieved. nih.gov The development of highly active catalysts is crucial for their application in large-scale industrial processes.

Strategies for Catalyst Recycling and Immobilization

A major challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can lead to the loss of the expensive catalyst and contamination of the product. To address this, various strategies for catalyst recycling and immobilization have been developed. ecampus.comgoogle.com

Immobilization on Solid Supports: One common approach is to anchor the chiral ligand or the metal complex onto an insoluble solid support. This allows for easy separation of the catalyst by filtration and its reuse in subsequent reaction cycles. Supports such as polymers, silica, and magnetic nanoparticles have been used for the immobilization of catalysts. nih.govrsc.orgmdpi.com For example, the immobilization of catalysts on soluble polymer supports has been explored to facilitate catalyst recycling. nih.gov

Immobilization on Magnetic Nanoparticles: Magnetic nanoparticles (MNPs) are attractive supports for catalyst immobilization because they can be easily separated from the reaction mixture using an external magnet. This method avoids the need for filtration and can lead to high recovery rates of the catalyst.

Aqueous Biphasic Catalysis: Another strategy involves using a two-phase solvent system, typically an organic solvent and water. If the catalyst is soluble in the aqueous phase and the product is soluble in the organic phase, the catalyst can be easily separated and recycled by simple phase separation.

These strategies aim to improve the economic and environmental sustainability of asymmetric catalysis by enabling the efficient reuse of valuable chiral catalysts. ecampus.comgoogle.com

Computational Chemistry Investigations

Quantum Chemical Calculations for Ground State Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system to determine its electronic structure and optimal geometry.

Methodology: Density Functional Theory (DFT) is a widely used method for these investigations due to its favorable balance of accuracy and computational cost. A typical approach involves geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set like 6-31G(d) to accurately describe the electron distribution, including the polarization functions on heavy atoms, which are crucial for the phosphorus atom.

Ground State Geometry: The optimization process systematically alters the coordinates of the atoms to find the arrangement with the minimum potential energy, corresponding to the molecule's most stable three-dimensional structure. For 3-Dimethylphosphorylcyclopentan-1-amine, this would define the precise bond lengths, bond angles, and dihedral angles of the cyclopentane (B165970) ring and its substituents. The calculation would also determine the relative orientations of the dimethylphosphoryl and amine groups, which can exist in different stereoisomeric forms (cis/trans isomers and enantiomers).

Electronic Structure: Once the optimized geometry is obtained, further calculations can elucidate the electronic properties. This includes mapping the molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), which are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. Additionally, an analysis of the electrostatic potential surface would reveal regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.

Table 7.1: Calculated Ground State Geometrical and Electronic Parameters for this compound (Hypothetical Data)

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| P=O | 1.49 |

| P-C(cyclopentane) | 1.85 |

| P-C(methyl) | 1.82 |

| C-N | 1.47 |

| **Selected Bond Angles (°) ** | |

| O=P-C(cyclopentane) | 115.2 |

| C(methyl)-P-C(methyl) | 105.8 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.8 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 8.9 |

Prediction of Spectroscopic Parameters to Aid Experimental Elucidation

Computational methods can predict various spectroscopic parameters, providing theoretical spectra that can be compared with experimental results to confirm the structure and identity of a synthesized compound. frontiersin.orgresearchgate.net

Methodology: Nuclear Magnetic Resonance (NMR) chemical shifts are commonly predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often at the DFT level of theory (e.g., B3LYP/6-311+G(2d,p)). imist.magaussian.com Vibrational frequencies for Infrared (IR) and Raman spectroscopy are determined by calculating the second derivatives of the energy with respect to atomic displacements (a Hessian matrix). These calculations yield the frequencies of vibrational modes, which correspond to peaks in the IR and Raman spectra. frontiersin.orgcardiff.ac.uk

Predicted Spectra: For this compound, GIAO calculations would provide predicted chemical shifts for ¹H, ¹³C, ³¹P, and ¹⁵N nuclei. researchgate.net The ³¹P NMR chemical shift is particularly important for characterizing organophosphorus compounds. researchgate.net Similarly, calculated vibrational frequencies would predict the positions of key IR absorptions, such as the strong P=O stretch, N-H bending, and C-H stretching vibrations. Comparing these theoretical spectra with experimental data is a powerful tool for structural verification. rsc.orgnih.gov

Table 7.2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| NMR Chemical Shifts (ppm) | |

| ³¹P (vs. H₃PO₄) | 45.2 |

| ¹³C (C-N) | 55.6 |

| ¹³C (C-P) | 42.1 |

| **Key IR Frequencies (cm⁻¹) ** | |

| P=O Stretch | 1255 |

| N-H Bending (Amine) | 1610 |

| C-H Stretch (Aliphatic) | 2850-2960 |

Conformational Space Exploration and Population Distribution Analysis

Molecules with flexible single bonds can exist as a mixture of different conformers. Understanding the conformational landscape is crucial as the properties and reactivity of the molecule are an average over the populated conformers.

Methodology: A systematic conformational search can be performed using molecular mechanics or semi-empirical methods to rapidly explore the potential energy surface. The low-energy conformers identified are then re-optimized at a higher level of theory (e.g., DFT). By calculating the Gibbs free energies of these conformers, their relative populations at a given temperature can be determined using the Boltzmann distribution equation. researchgate.netnih.govwikipedia.org

Conformational Landscape: For this compound, the primary sources of conformational flexibility are the puckering of the cyclopentane ring and the rotation around the P-C and C-N bonds. The analysis would reveal the most stable conformers, for instance, whether the bulky dimethylphosphoryl group prefers an equatorial or axial position on the ring and its orientation relative to the amine group. The Boltzmann analysis provides the percentage of each conformer present at equilibrium, which is essential for accurately predicting bulk properties. nih.gov

Table 7.3: Relative Energies and Boltzmann Population of Low-Energy Conformers of this compound at 298.15 K (Hypothetical Data)

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| 1 (Equatorial-trans) | 0.00 | 75.2 |

| 2 (Axial-trans) | 1.10 | 14.1 |

| 3 (Equatorial-gauche) | 1.55 | 7.5 |

| 4 (Axial-gauche) | 2.50 | 3.2 |

Reaction Mechanism Elucidation: Transition State Characterization and Energy Barrier Calculations in Catalysis

When this compound is used as a ligand in catalysis, computational chemistry can be employed to map out the entire reaction mechanism, identify key intermediates, and locate the transition states that control the reaction rate. acs.org

Methodology: The search for a transition state (TS), which is a first-order saddle point on the potential energy surface, can be performed using methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) methods or eigenvector-following algorithms. youtube.comgithub.io Once a TS structure is located, a frequency calculation must be performed to confirm it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier. To confirm that a TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed, which traces the minimum energy path downhill from the TS. rowansci.comuni-muenchen.deyoutube.com

Catalytic Cycle Insights: This analysis would provide a step-by-step understanding of how a catalyst containing this ligand facilitates a chemical transformation. It would reveal the energies of all intermediates and transition states in the catalytic cycle, allowing for the identification of the rate-determining step (the one with the highest energy barrier). This knowledge is crucial for rationally designing more efficient catalysts.

Table 7.4: Calculated Energy Barriers for a Key Catalytic Step (Hypothetical Data)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactant Complex | 0.0 |

| 2 | Transition State (TS1) | +18.5 |

| 3 | Intermediate | -5.2 |

| 4 | Transition State (TS2) | +12.3 |

| 5 | Product Complex | -15.0 |

Ligand-Metal Interaction Studies and Binding Energy Calculations

The efficacy of this compound as a ligand in catalysis is determined by its interaction with the metal center. Computational methods can quantify the strength and nature of this bond.

Methodology: The ligand binding energy can be calculated by taking the energy difference between the optimized metal-ligand complex and the sum of the energies of the isolated metal ion and the free ligand. nih.govsoton.ac.uk To understand the nature of the bonding, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied. acs.orguni-muenchen.de QTAIM analyzes the electron density topology to characterize chemical bonds, identifying bond critical points (BCPs) and quantifying properties like electron density and its Laplacian at these points to distinguish between covalent and electrostatic interactions. chemrxiv.orgacs.org

Bonding Analysis: For this compound, both the phosphorus and nitrogen atoms can potentially coordinate to a metal center. Binding energy calculations would reveal the thermodynamic stability of the resulting complex. researchgate.net QTAIM analysis would provide a detailed picture of the P-metal and N-metal bonds, quantifying their covalent and ionic character. This information is vital for understanding how the ligand influences the electronic properties and reactivity of the metal catalyst. gessnergroup.com

Table 7.5: Ligand-Metal Interaction Analysis for [M(L)]ⁿ⁺ Complex (Hypothetical Data)

| Parameter | Value |

| Energetics | |

| Ligand Binding Energy (kcal/mol) | -35.8 |

| QTAIM Parameters at P-Metal BCP | |

| Electron Density, ρ(r) (a.u.) | 0.095 |

| Laplacian of Electron Density, ∇²ρ(r) (a.u.) | +0.15 |

| QTAIM Parameters at N-Metal BCP | |

| Electron Density, ρ(r) (a.u.) | 0.072 |

| Laplacian of Electron Density, ∇²ρ(r) (a.u.) | +0.21 |

Prediction of Chirality Transfer and Stereochemical Outcome in Asymmetric Transformations

As a chiral ligand, a key application for this compound is in asymmetric catalysis, where it can induce stereoselectivity. Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcome of such reactions. chemrxiv.org

Methodology: Predicting the enantioselectivity of a reaction involves locating the transition states for the formation of both possible stereoisomers (e.g., R and S products). nih.govrsc.org The stereochemical outcome is determined by the difference in the activation free energies (ΔΔG‡) of these two competing diastereomeric transition states. The lower energy transition state will be favored, leading to the major product. The predicted enantiomeric excess (e.e.) can be calculated from ΔΔG‡ using the relationship derived from transition state theory. nih.gov

Rationalizing Enantioselectivity: By analyzing the geometries of the two diastereomeric transition states, the origin of the stereoselectivity can be understood. For example, steric clashes between a substrate substituent and a part of the chiral ligand in one transition state might raise its energy relative to the other, where such unfavorable interactions are absent. This detailed structural insight allows chemists to understand how the chiral information from the ligand is transferred to the product and can guide the design of new ligands with improved selectivity. researchgate.net

Table 7.6: Transition State Energy Analysis for Asymmetric Reaction (Hypothetical Data)

| Parameter | Value |

| Transition State Energies | |

| Free Energy of TS for R-product (kcal/mol) | 20.1 |

| Free Energy of TS for S-product (kcal/mol) | 21.9 |

| Predicted Selectivity | |

| ΔΔG‡ (G_TS_S - G_TS_R) (kcal/mol) | 1.8 |

| Predicted Enantiomeric Excess (% e.e.) | 94% (R) |

Future Research Directions and Emerging Applications

Exploration of Novel Asymmetric Catalytic Transformations

No specific research has been published on the use of 3-Dimethylphosphorylcyclopentan-1-amine as a ligand or catalyst in novel asymmetric transformations.

Integration into Advanced Functional Materials or Supramolecular Systems

There is no available literature describing the integration or potential application of this compound in the development of functional materials or supramolecular assemblies.

Development of Sustainable Synthetic Routes for the Compound

Specific studies focused on developing sustainable or "green" synthetic methodologies for this compound have not been reported.

Advanced Computational Design for Next-Generation Ligands

While computational design is a key strategy for developing new phosphine-based ligands, no studies have been published that specifically model or use this compound as a scaffold for designing next-generation ligands.

Potential in Organocatalysis or Cooperative Catalysis Systems

The potential of this compound in organocatalysis or as part of a cooperative catalytic system has not been explored in any published research to date.

Q & A

Basic: What are the standard synthetic routes for 3-Dimethylphosphorylcyclopentan-1-amine, and how do reaction conditions influence yield?

Answer:

The synthesis of cyclopentane-amine derivatives typically involves multi-step processes, including cyclization, phosphorylation, and amine functionalization. For example, cyclopentane rings are often synthesized via Claisen-Schmidt condensations or Mannich reactions using ketones (e.g., cyclopentanone) and amines as precursors . Phosphoryl groups are introduced using dimethylphosphoryl chloride under anhydrous conditions. Key factors affecting yield include:

- Temperature : Optimal ranges (e.g., 0–5°C for phosphorylation) minimize side reactions .

- Catalysts : Lewis acids like AlCl₃ improve phosphorylation efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .

Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

Structural validation requires a combination of:

- NMR : ¹H NMR confirms amine proton environments (δ 1.5–2.5 ppm for cyclopentane protons; δ 2.7–3.2 ppm for N-methyl groups). ³¹P NMR identifies phosphoryl groups (δ 15–25 ppm) .

- FT-IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced techniques like X-ray crystallography resolve stereochemistry .

Basic: What safety protocols are essential when handling phosphorylated cyclopentane-amines?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., phosphoryl chlorides) .

- Waste disposal : Segregate hazardous waste (e.g., phosphorylated intermediates) for professional treatment .

- Emergency measures : Immediate rinsing with water for spills and antidote availability (e.g., atropine for organophosphate exposure) .

Advanced: How can chiral synthesis of this compound be optimized for enantiomeric excess?

Answer:

Chiral resolution requires:

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclopentane ring formation .

- Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP) achieve >90% enantiomeric excess in hydrogenation steps .

- Dynamic kinetic resolution : Combine enzymatic catalysts (e.g., lipases) with racemization agents to maximize yield .

Monitor enantiopurity via chiral HPLC with cellulose-based columns .

Advanced: How do structural modifications (e.g., substituent position) influence the compound’s receptor-binding affinity?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., fluorine at meta positions) enhance binding to G-protein-coupled receptors (GPCRs) by modulating electron density .

- Steric hindrance : Bulky phosphoryl groups reduce affinity for tight-binding pockets (e.g., serotonin receptors) .

- SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like dopamine D₂ receptors. Validate with in vitro binding assays (IC₅₀ values) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-buffer variability .

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .

- Mechanistic studies : Employ knock-out models or siRNA silencing to confirm target specificity .

Advanced: How can reaction pathways be optimized for scalability without compromising purity?

Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for phosphorylation steps, reducing byproducts .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., reagent ratios, temperature) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Advanced: What computational methods predict the compound’s metabolic stability?

Answer:

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism and half-life .

- MD simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hot spots .

- Metabolite identification : LC-MS/MS profiles after incubation with liver microsomes validate predictions .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?

Answer:

- Enantiomer-specific absorption : (R)-isomers may show higher intestinal permeability due to transporter affinity .

- Plasma protein binding : Stereoselective binding to albumin alters free drug concentration .

- In vivo studies : Compare AUC and Cₘₐₓ of enantiomers in rodent models to guide chiral synthesis priorities .

Advanced: What analytical techniques differentiate polymorphic forms of the compound?

Answer:

- PXRD : Distinct diffraction patterns identify crystalline vs. amorphous forms .

- DSC : Melting point variations (>5°C) indicate polymorphism .

- Solid-state NMR : Resolves hydrogen-bonding networks in different polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.